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Compound of Interest

Compound Name: Methylamino-PEG2-acid

Cat. No.: B608983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylamino-PEG2-acid is a heterobifunctional linker molecule integral to the field of

bioconjugation. Its structure, featuring a methylamine group at one terminus and a carboxylic

acid at the other, connected by a discrete two-unit polyethylene glycol (PEG) spacer, offers

significant versatility in covalently linking biomolecules. This guide provides a comprehensive

overview of the key features, physicochemical properties, and applications of Methylamino-
PEG2-acid, with a focus on its role in the development of advanced therapeutics such as

Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The

inclusion of a hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of

the resulting conjugates.[1]

Core Features and Physicochemical Properties
Methylamino-PEG2-acid is a valuable tool in bioconjugation due to its defined structure and

dual reactivity. The methylamine group provides a nucleophilic site for reaction with various

electrophiles, while the carboxylic acid can be activated to react with nucleophiles, most

notably primary amines.
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Property Value Reference

Chemical Name

3-(2-(2-

(methylamino)ethoxy)ethoxy)pr

opanoic acid hydrochloride

[2]

Molecular Formula C₈H₁₈ClNO₄ [2]

Molecular Weight 227.69 g/mol [2]

CAS Number 1807503-87-2 [2]

Appearance Solid [2]

Purity Typically >98% [1][3]

Solubility Soluble in Water, DMSO, DMF [1]

Storage Conditions

Short term (days to weeks): 0 -

4°C, dry and dark. Long term

(months to years): -20°C.

[2]

Reactivity and Stability
The reactivity of Methylamino-PEG2-acid is governed by its two functional groups, with

optimal reaction conditions dependent on the desired transformation.

Functional Group Reactive Partners
Optimal pH for
Reaction

Key
Considerations

Methylamine (-

NHCH₃)

Activated esters (e.g.,

NHS esters),

Carboxylic acids (with

activators),

Aldehydes, Ketones

7.0 - 8.5

At this pH, the amine

is sufficiently

deprotonated to act as

a nucleophile.

Carboxylic Acid (-

COOH)

Primary amines (with

activators like EDC,

HATU)

Activation: 4.5 - 7.2;

Conjugation: 7.0 - 8.0

The carboxylic acid

requires activation to

form a reactive

intermediate.
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Note: The stability of the formed amide and ester bonds is generally high, though ester linkages

are susceptible to hydrolysis, particularly at non-neutral pH.

Experimental Protocols
The following are detailed methodologies for the two primary modes of conjugation with

Methylamino-PEG2-acid.

Protocol 1: Conjugation via the Carboxylic Acid Moiety
(EDC/NHS Coupling)
This protocol describes the activation of the carboxylic acid of Methylamino-PEG2-acid and its

subsequent conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or

small molecule).

Materials:

Methylamino-PEG2-acid

Amine-containing molecule

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Reagent Preparation:
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Dissolve Methylamino-PEG2-acid in anhydrous DMF or DMSO to a stock concentration

of 10-50 mg/mL.

Dissolve the amine-containing molecule in Coupling Buffer.

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or

anhydrous DMSO immediately before use.

Activation of Carboxylic Acid:

In a reaction tube, combine Methylamino-PEG2-acid (1 equivalent) with EDC (1.5

equivalents) and NHS/Sulfo-NHS (1.2 equivalents) in Activation Buffer.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Conjugation to Amine:

Immediately add the activated Methylamino-PEG2-acid solution to the solution of the

amine-containing molecule. A 5- to 20-fold molar excess of the activated linker to the

amine is a common starting point.

Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling

Buffer if necessary.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle agitation.

Quenching:

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.

Incubate for 30 minutes at room temperature.

Purification:

Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or

another appropriate purification method.
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Protocol 2: Conjugation via the Methylamine Moiety
This protocol details the reaction of the methylamine group of Methylamino-PEG2-acid with

an activated carboxylic acid (e.g., an NHS ester).

Materials:

Methylamino-PEG2-acid

NHS ester-containing molecule

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., reverse-phase HPLC, silica gel chromatography)

Procedure:

Reagent Preparation:

Dissolve Methylamino-PEG2-acid (1.2 equivalents) in the Reaction Buffer.

Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

Conjugation Reaction:

Slowly add the solution of the NHS ester-containing molecule to the Methylamino-PEG2-
acid solution with gentle stirring.

Ensure the final concentration of the organic solvent does not exceed 10-20% (v/v) to

maintain the integrity of biomolecules, if applicable.

Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction

progress by a suitable analytical method (e.g., LC-MS).

Purification:
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Purify the conjugate using an appropriate method such as reverse-phase HPLC or silica

gel chromatography to remove unreacted starting materials and byproducts.

Applications in Drug Development
PROTAC Development
Methylamino-PEG2-acid is a valuable linker for the synthesis of PROTACs, which are

heterobifunctional molecules that induce the degradation of target proteins.[4] The linker

connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.

The synthesis of the PROTAC ARV-771, a potent degrader of BET bromodomain proteins,

involves a linker with a similar methylamino-PEG-acid structure.[4]

Workflow for PROTAC Synthesis using Methylamino-PEG2-acid

Step 1: E3 Ligase Ligand Conjugation Step 2: POI Ligand Conjugation Cellular Mechanism of Action

E3 Ligase Ligand
(e.g., VHL ligand with amine)

Intermediate 1:
E3 Ligand-PEG2-MeNHMethylamino-PEG2-acid EDC, NHS

Activation Coupling
POI Ligand

(e.g., BET inhibitor with NHS ester)
Coupling Final PROTAC

(e.g., ARV-771)
Ternary Complex Formation
(POI-PROTAC-E3 Ligase) Polyubiquitination of POI Proteasomal Degradation

Click to download full resolution via product page

Caption: Workflow for the synthesis and mechanism of a PROTAC using Methylamino-PEG2-
acid.

Antibody-Drug Conjugate (ADC) Development
In ADC development, Methylamino-PEG2-acid can be used to link a cytotoxic payload to a

monoclonal antibody. The hydrophilic PEG spacer can help to mitigate aggregation that is

sometimes observed with hydrophobic drug linkers.

General Workflow for ADC Synthesis
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Step 1: Drug-Linker Synthesis

Step 2: Antibody Conjugation

Cytotoxic Drug
(with amine group)

Drug-Linker Conjugate

Methylamino-PEG2-acid

EDC, NHS

Activation

Coupling

Activated Drug-Linker
(e.g., NHS ester)

Activation of
methylamine end (hypothetical) or

second linker attachment

Monoclonal Antibody
(with lysine residues)

Antibody-Drug Conjugate

Coupling

Click to download full resolution via product page

Caption: General workflow for the synthesis of an ADC using Methylamino-PEG2-acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b608983?utm_src=pdf-body-img
https://www.benchchem.com/product/b608983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Methylamino-PEG2-acid is a versatile and valuable heterobifunctional linker for

bioconjugation. Its well-defined structure, dual reactivity, and the presence of a hydrophilic PEG

spacer make it an ideal building block for the construction of complex biomolecules, including

ADCs and PROTACs. The detailed protocols and workflow diagrams provided in this guide

offer a solid foundation for researchers and drug development professionals to effectively utilize

this powerful tool in their work. The continued application of such linkers is expected to drive

further innovation in the development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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